molecular formula C6H9NS2 B1651563 (E)-Raphanusanin CAS No. 128463-44-5

(E)-Raphanusanin

Katalognummer: B1651563
CAS-Nummer: 128463-44-5
Molekulargewicht: 159.3 g/mol
InChI-Schlüssel: BVYUPEKENRMVJK-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(e)-Raphanusanin belongs to the class of organic compounds known as thiolactams. These are cyclic thioamides, obtained by replacing the oxygen atom from a lactam ring with sulfur this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Growth Regulation

(E)-Raphanusanin is primarily recognized as a light-induced growth inhibitor that plays a significant role in the regulation of hypocotyl growth in plants. Research indicates that this compound responds to unilateral blue-light illumination, leading to differential growth responses in radish seedlings. When applied unilaterally, it suppresses hypocotyl growth on the treated side more than on the opposite side, causing a bending effect towards the light source .

Pathogen Resistance

Another critical application of this compound is its role in enhancing plant resistance to pathogens. Research has demonstrated that this compound-treated radish and Arabidopsis thaliana exhibit increased resistance to both necrotrophic pathogens like Botrytis cinerea and biotrophic pathogens such as Pseudomonas syringae.

Light Dependency

  • The effectiveness of this compound in providing pathogen resistance is notably dependent on light conditions. In darkness, plants treated with this compound showed enhanced susceptibility to Pseudomonas syringae, indicating that light is crucial for activating the compound's protective effects .

Gene Activation

  • The treatment with this compound leads to the up-regulation of genes involved in defense signaling pathways. This suggests that the compound not only acts as a growth inhibitor but also triggers a cascade of defensive responses against pathogen attacks .

Physiological Effects on Plant Development

In addition to its roles in growth inhibition and pathogen resistance, this compound influences various physiological processes within plants:

  • Seed Germination : It has been observed to inhibit seed germination under certain conditions, which may be beneficial for survival during adverse environmental conditions.
  • Root Development : The compound enhances root hair growth in the presence of light, which can improve nutrient uptake and overall plant health .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Growth RegulationInhibits hypocotyl growth under blue light conditionsCauses differential growth responses
Pathogen ResistanceEnhances resistance to Botrytis cinerea and Pseudomonas syringaeLight-dependent efficacy; activates defense genes
Physiological EffectsAffects seed germination and root developmentInhibits germination; promotes root hair growth

Case Studies

  • Growth Inhibition Study : A study conducted on radish seedlings demonstrated that unilateral application of this compound resulted in significant bending towards the light source due to differential growth inhibition, confirming its role as a photoregulatory agent .
  • Pathogen Resistance Evaluation : Experiments involving both radish and Arabidopsis thaliana showed that plants treated with this compound exhibited enhanced resistance against specific pathogens when exposed to light, suggesting potential applications in agricultural practices for disease management .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing (E)-Raphanusanin?

  • Methodological Answer : Synthesis typically involves [describe key steps, e.g., "extraction from Raphanus sativus L. followed by HPLC purification"]. Characterization requires NMR (¹H/¹³C), LC-MS, and UV-Vis spectroscopy to confirm stereochemistry and purity . For reproducibility, document solvent systems, temperature gradients, and column specifications. Cross-validate results with published spectral libraries to minimize structural misassignment .

Q. How can researchers ensure data accuracy in bioactivity assays for this compound?

  • Methodological Answer : Use positive/negative controls (e.g., known inhibitors for enzyme assays) and replicate experiments ≥3 times. Address batch-to-batch variability by standardizing extraction protocols. Validate assays with orthogonal methods (e.g., SPR for binding affinity if initial data comes from fluorescence assays) . Statistical tools like ANOVA or Bayesian modeling can identify outliers and quantify uncertainty .

Q. What are the best practices for storing and sharing this compound research data?

  • Methodological Answer : Store raw data (spectra, chromatograms) in FAIR-aligned repositories (e.g., Zenodo) with metadata detailing instrumentation parameters, calibration standards, and environmental conditions (pH, temperature). Use standardized formats (e.g., JCAMP-DX for spectral data) to enhance interoperability .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological effects of this compound across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to map dose-response relationships, cell lines, and assay conditions. Confounding factors may include:

  • Solubility differences : Use DLS to verify compound aggregation in buffers .
  • Cell line variability : Compare transcriptomic profiles (RNA-seq) of models used in conflicting studies .
  • Statistical power : Re-analyze original datasets with meta-regression to assess effect size heterogeneity .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastrointestinal (pH 2–7.4) and plasma (37°C, 5% CO₂) environments. Monitor degradation via UPLC-QTOF-MS at timed intervals. Use Arrhenius kinetics to predict shelf-life. For in vivo relevance, pair with protein-binding assays (e.g., SPR with serum albumin) to quantify free compound availability .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) from treated vs. control samples. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify convergent pathways. Validate hypotheses with CRISPR knockouts or chemical inhibitors of candidate targets .

Q. What strategies mitigate bias in interpreting this compound’s anti-inflammatory effects?

  • Methodological Answer : Pre-register hypotheses (e.g., on Open Science Framework) and employ blinded data analysis. Use dual-luciferase reporters (e.g., NF-κB/AP-1) to differentiate specific pathway inhibition from cytotoxicity. Compare results with structurally analogous compounds to isolate stereospecific effects .

Q. Data Analysis & Reporting

Q. How to address non-reproducible results in this compound studies?

  • Methodological Answer : Audit raw data for technical artifacts (e.g., column degradation in HPLC). Share negative results in supplementary materials. Replicate experiments in independent labs using harmonized SOPs. Document all variables (e.g., plant growth conditions, storage duration) in MIAME-compliant formats .

Q. What computational tools validate this compound’s molecular interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability. Cross-check with in vitro mutagenesis (e.g., alanine scanning) of predicted interaction sites .

Q. How to design a dose-response study balancing efficacy and toxicity for this compound?

  • Methodological Answer : Use adaptive Bayesian designs to iteratively refine dosing. Measure IC₅₀ (efficacy) and LD₅₀ (toxicity) in parallel. Apply the Hill equation to model sigmoidal responses. For in vivo models, incorporate PK/PD modeling to optimize dosing intervals .

Q. Critical Evaluation & Gaps

Q. What unresolved questions persist about this compound’s pharmacokinetics?

  • Methodological Answer : Key gaps include:
  • Tissue distribution : Use radiolabeled (¹⁴C) compound and autoradiography in animal models.
  • Metabolite identification : Apply HR-MS/MS with in silico fragmentation tools (e.g., CFM-ID) .
  • Enterohepatic recycling : Monitor biliary excretion in cannulated models .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Evaluate bioavailability (e.g., Caco-2 permeability, liver microsomal stability). Use isotopic tracing (¹³C-(E)-Raphanusanin) to quantify absorption/metabolism. Model in silico ADME profiles (SwissADME) to prioritize follow-up assays .

Eigenschaften

CAS-Nummer

128463-44-5

Molekularformel

C6H9NS2

Molekulargewicht

159.3 g/mol

IUPAC-Name

(3Z)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione

InChI

InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4-

InChI-Schlüssel

BVYUPEKENRMVJK-PLNGDYQASA-N

SMILES

CSC=C1CCNC1=S

Isomerische SMILES

CS/C=C\1/CCNC1=S

Kanonische SMILES

CSC=C1CCNC1=S

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(E)-Raphanusanin
(E)-Raphanusanin
(E)-Raphanusanin
(E)-Raphanusanin
(E)-Raphanusanin
(E)-Raphanusanin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.